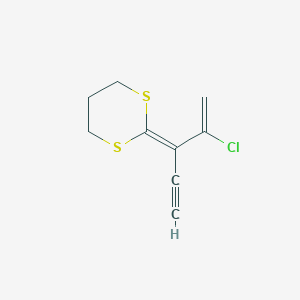
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane is an organic compound characterized by its unique structure, which includes a chlorinated pentenylidene group attached to a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane typically involves the following steps:
Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of 1,3-dithiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorinated Pentenylidene Group: The chlorinated pentenylidene group can be introduced through a series of reactions involving chlorination, alkylation, and dehydrohalogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its unique structure allows it to participate in various chemical reactions that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with a bromine atom instead of chlorine.
2-(2-Iodopent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with an iodine atom instead of chlorine.
2-(2-Fluoropent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane is unique due to its specific chlorinated pentenylidene group, which imparts distinct chemical properties and reactivity compared to its brominated, iodinated, and fluorinated counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
845776-96-7 |
|---|---|
Molecular Formula |
C9H9ClS2 |
Molecular Weight |
216.8 g/mol |
IUPAC Name |
2-(2-chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C9H9ClS2/c1-3-8(7(2)10)9-11-5-4-6-12-9/h1H,2,4-6H2 |
InChI Key |
WONCNICSWMNLCD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=C1SCCCS1)C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















